N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an adamantyl group, a benzimidazole ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and benzimidazole intermediates. The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction, while the benzimidazole ring is synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The final step involves the thiolation of the benzimidazole ring and subsequent coupling with the adamantyl intermediate under controlled conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the adamantyl group provides steric hindrance, enhancing the compound’s selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-adamantyl)ethyl]-2-[(5-amino-1H-benzimidazol-2-yl)thio]acetamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(1-adamantyl)ethyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide: Features a methyl group instead of a nitro group.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its combination of the adamantyl group, benzimidazole ring, and nitro group, which confer unique chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-19(12-29-20-23-17-2-1-16(25(27)28)8-18(17)24-20)22-4-3-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15H,3-7,9-12H2,(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOITDLITZQQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)CSC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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